![molecular formula C8H15B B7800853 (1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)
(1beta,5beta)-9-Borabicyclo[3.3.1]nonane
Overview
Description
(1β,5β)-9-Borabicyclo[3.3.1]nonane (9-BBN) is a bicyclic organoborane compound with the molecular formula C₈H₁₅B (CAS 280-64-8) and a molecular weight of 122.02 g/mol . It exists as a white crystalline powder with a melting point of 150–152°C and a boiling point of 179.3°C at 760 mmHg. The compound is highly reactive with water and typically handled under inert conditions due to its air sensitivity .
Scientific Research Applications
Hydroboration Reactions
Hydroboration of Alkenes
9-BBN is primarily recognized for its role as a hydroboration reagent. It selectively adds across carbon-carbon double bonds, converting alkenes into organoboron compounds. This reaction is characterized by high regioselectivity and stereospecificity, typically yielding cis-addition products. The resulting organoboron intermediates can be further transformed into alcohols through oxidative cleavage methods, such as using hydrogen peroxide in basic conditions .
Kinetics of Hydroboration
The kinetics of hydroboration reactions involving 9-BBN exhibit intriguing characteristics. For reactive alkenes like 1-hexene, the reaction follows first-order kinetics with respect to 9-BBN and zero-order with respect to the alkene. Conversely, less reactive alkenes demonstrate more complex kinetics . This behavior is critical for optimizing reaction conditions in synthetic applications.
Catalytic Applications
Metal-Free Catalysis
Recent studies have highlighted the use of 9-BBN as a metal-free catalyst for various reactions, including the hydroboration of carbodiimides with pinacol borane . This application is particularly advantageous as it avoids the complications associated with metal catalysts while still providing effective catalytic activity.
Friedel-Crafts Benzylation
9-BBN has been successfully employed in Friedel-Crafts benzylation reactions. It facilitates the benzylation of arenes using benzyl fluorides under mild conditions, demonstrating functional group tolerance and efficiency in producing diarylmethanes . This method expands the utility of 9-BBN in constructing complex aromatic compounds.
Synthetic Methodologies
Suzuki Coupling Reactions
The compound serves as a vital reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles . This application is essential in constructing complex molecular architectures used in pharmaceuticals and materials science.
Dendrimer Synthesis
In dendrimer and hyperbranched polymer synthesis, 9-BBN plays a role as a building block through various coupling reactions. Its ability to participate in diverse transformations makes it a versatile component in polymer chemistry .
Case Studies
Chemical Reactions Analysis
Hydroboration of Alkenes
9-BBN exhibits regioselective hydroboration, favoring terminal alkenes due to steric hindrance from the bicyclic framework. The kinetics vary depending on alkene reactivity:
Alkene Type | Kinetic Order | Rate-Determining Step |
---|---|---|
Highly reactive (e.g., 1-hexene) | 1st order in (9-BBN)₂, 0 order in alkene | Dimer dissociation |
Less reactive (e.g., cyclohexene) | 1st order in alkene, ½ order in (9-BBN)₂ | Reaction of monomer with alkene |
Intermediate alkenes (e.g., 2-methyl-2-butene) exhibit mixed kinetics, indicating no single rate-determining step .
Example Reaction:
Reduction of Tertiary Lactams
9-BBN selectively reduces tertiary lactams to cyclic amines, even in the presence of esters :
Conditions:
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Reagents: 2.2–2.5 equiv 9-BBN
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Solvent: THF at 65°C
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Work-up: Ethanolamine precipitation
Mechanism:
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Nucleophilic attack by 9-BBN on the lactam carbonyl.
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Hydride transfer to form a tetrahedral intermediate.
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Cleavage to yield the amine.
Scope:
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5- and 6-membered lactams (e.g., pyrrolidinones, piperidinones).
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No competing reduction of esters or enamine formation.
Friedel–Crafts Benzylation
9-BBN dimer catalyzes the benzylation of arenes with benzyl fluorides, releasing HD gas :
Conditions:
-
Catalyst: 0.5 equiv (9-BBN)₂
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Solvent: C₆D₆/CH₂Cl₂
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Monitoring: ¹⁹F/¹¹B NMR
Mechanism Highlights:
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Formation of fluoroborate intermediates (e.g., δ = -149.8 ppm in ¹⁹F NMR).
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Heterolytic cleavage of C–F bonds via B–H–B interactions.
Hydroboration of Carbodiimides
9-BBN catalyzes monohydroboration of carbodiimides with pinacol borane (HBpin) :
Reaction:
Key Features:
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Metal-free, room-temperature conditions.
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DFT studies support a heterocyclic amidinate intermediate with a B–H–B bond.
Pyrolysis and Rearrangements
Pyrolysis of 9-BBN derivatives at 400–500°C induces skeletal rearrangements :
Products:
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1-Borabicyclo[4.3.0]nonane (major).
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8-Borabicyclo[4.3.0]nonane (minor).
Mechanism:
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Radical-mediated C–C bond cleavage and reformation.
Ring Expansions/Contractions
Reactions with carbenoids or nitrenoids yield expanded or contracted boracycles :
Example:
Chemoselectivity in Functional Group Tolerance
9-BBN’s mild reactivity enables selective transformations:
Functional Group | Reactivity with 9-BBN |
---|---|
Esters | Tolerated (no reduction) |
Alkenes | Hydroborated selectively |
Carbodiimides | Catalytic hydroboration |
Reaction Monitoring Techniques
Q & A
Basic Research Questions
Q. How can researchers safely handle and store 9-BBN in laboratory settings?
- Methodological Answer : 9-BBN is moisture-sensitive and reacts violently with water. Storage should be in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Use flame-resistant cabinets due to its flammability (Hazard Class 4.3). When handling, employ personal protective equipment (PPE) including nitrile gloves, goggles, and flame-retardant lab coats. Spills require immediate neutralization with dry sand or alcohol-resistant absorbents, avoiding aqueous solutions .
Q. What spectroscopic techniques are recommended to confirm the structural integrity of 9-BBN?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ 85 ppm confirms the boron environment in the bicyclic framework.
- ¹H NMR : Peaks between δ 1.2–2.5 ppm correspond to the bridgehead and methylene protons.
- IR Spectroscopy : B-H stretching vibrations appear at ~2100 cm⁻¹.
Cross-referencing with computational data (e.g., DFT-calculated spectra) enhances accuracy .
Q. How does 9-BBN compare to other hydroboration agents in alkene functionalization?
- Methodological Answer : 9-BBN offers superior regioselectivity (anti-Markovnikov) and stereochemical control compared to BH₃·THF. For terminal alkenes, reaction in THF at 0–25°C for 1–2 hours typically yields >90% conversion. A table below summarizes key differences:
Reagent | Regioselectivity | Stability | Typical Solvent |
---|---|---|---|
9-BBN | Anti-Markovnikov | High | THF, Hexanes |
BH₃·THF | Variable | Low | THF |
Catecholborane | Markovnikov | Moderate | DCM |
Optimize solvent choice based on substrate solubility and reaction scale .
Advanced Research Questions
Q. What mechanistic insights explain 9-BBN’s efficacy in catalytic hydroboration of carbodiimides?
- Methodological Answer : 9-BBN acts as a metal-free catalyst via a heterocyclic amidinate intermediate with a B-H-B three-center bond. Kinetic studies (monitored by ¹¹B NMR) reveal a first-order dependence on both 9-BBN and carbodiimide. DFT calculations suggest a transition state involving simultaneous B-H activation and nucleophilic attack on the carbodiimide. Pre-catalyst activation with pinacol borane (HBpin) enhances turnover frequency .
Q. How can 9-BBN address challenges in stereoselective amide reductions?
- Methodological Answer : 9-BBN reduces tertiary amides to amines without forming stable amine-borane complexes, enabling stoichiometric use (1:1 ratio). Key steps:
Dissolve amide in anhydrous THF under argon.
Add 9-BBN (0.5 M in THF) dropwise at -78°C.
Warm to room temperature and stir for 12 hours.
Quench with methanol and isolate via aqueous workup.
The bulky bicyclic structure prevents coordination with tertiary amines, avoiding side reactions .
Q. What strategies optimize 9-BBN’s reactivity in cross-coupling reactions?
- Methodological Answer : For Suzuki-Miyaura couplings:
- Use Pd(OAc)₂ (5 mol%) with SPhos ligand in THF/H₂O (3:1).
- Maintain temperatures at 60–80°C for 8–12 hours.
- Add K₂CO₃ as base to stabilize the boronate intermediate.
For challenging substrates (e.g., alkyl halides), pre-form the 9-BBN-alkyl adduct before coupling. Monitor progress via GC-MS or ¹H NMR .
Q. How do modifications to the 9-BBN structure alter its reactivity?
- Methodological Answer : Substituents on boron (e.g., methoxy, alkyl) modulate Lewis acidity and steric bulk. For example:
- 9-Methoxy-9-BBN : Enhances electrophilicity for allylation reactions. Prepare by reacting 9-BBN with methanol in hexanes at 0°C.
- B-Benzyl-9-BBN : Increases stability for prolonged storage. Synthesize via Grignard addition to 9-BBN.
These derivatives expand substrate scope in asymmetric synthesis and tandem reactions .
Q. Data Contradictions & Validation
- Safety Data : While most sources classify 9-BBN as water-reactive (UN 3399), some vendors omit transport hazard details. Validate with SDS from peer-reviewed suppliers .
- Catalytic Applications : Early studies emphasized stoichiometric use, but recent work demonstrates catalytic cycles via transborylation. Replicate protocols from Organic Letters (2021) to confirm reproducibility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 9-BBN and Related Organoboranes
Reactivity and Selectivity
Hydroboration Reactions
- 9-BBN vs. BH₃·THF: 9-BBN exhibits superior regioselectivity for anti-Markovnikov addition in alkenes (e.g., converting styrene to 2-aryl-1-borabicyclo[3.3.1]nonane) due to steric effects, whereas BH₃·THF lacks consistent selectivity . Kinetic studies reveal 9-BBN follows a unique two-step mechanism involving dimer dissociation and alkene coordination .
9-BBN vs. Catecholborane :
Catecholborane favors Markovnikov addition but requires transition-metal catalysts for asymmetric reductions, while 9-BBN achieves anti-Markovnikov selectivity without metals .
Stability and Handling
- Thermal Stability :
The 9-BBN dimer (21205-91-4) is thermally stable up to 67°C, whereas disiamylborane decomposes above 0°C . - Air Sensitivity :
9-BBN reacts violently with water, necessitating anhydrous handling. Catecholborane is less moisture-sensitive but requires acidic workup .
Research Findings and Mechanistic Insights
- Kinetic Studies :
Hydroboration with 9-BBN dimer follows second-order kinetics , with rate constants 10× higher than BH₃·SMe₂ for terminal alkenes . - DFT Calculations :
Intermediate formation in carbodiimide hydroboration involves a B–H–B bridged amidinate , explaining the high catalytic efficiency of 9-BBN .
Properties
IUPAC Name |
9-borabicyclo[3.3.1]nonane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15B/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUGLKDZJDVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1C2CCCC1CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15B | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-64-8 | |
Record name | 9-Borabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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